1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane
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Overview
Description
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane is a heterocyclic organic compound with the molecular formula C11H22Si. This compound is characterized by the presence of a cyclopropane ring substituted with a butyl group, a methylidene group, and a trimethylsilyl group. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-butyl-2-methylidene-cyclopropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is conducted at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., TBAF). Reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products: Major products include ketones, carboxylic acids, and substituted cyclopropanes.
Scientific Research Applications
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane can be compared with other similar compounds:
Similar Compounds: Examples include 1-butyl-2-methylidene-cyclopropane and 1-butyl-3-(trimethylsilyl)cyclopropane.
Properties
CAS No. |
78638-80-9 |
---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
(2-butyl-3-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-6-7-8-10-9(2)11(10)12(3,4)5/h10-11H,2,6-8H2,1,3-5H3 |
InChI Key |
ATCIUTGPVAGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C1=C)[Si](C)(C)C |
Origin of Product |
United States |
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